6-(Trifluoromethoxy)quinolin-2(1H)-one

描述

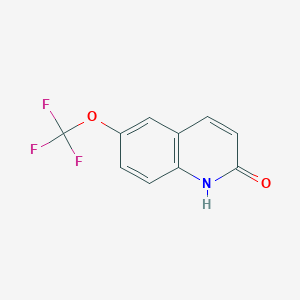

Structure

2D Structure

属性

IUPAC Name |

6-(trifluoromethoxy)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSUVWNRUWZJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Substituted Anilines with Trifluoromethoxy-Containing Ketoesters

A common approach involves the condensation of 4-trifluoromethoxy-substituted anilines with ethyl trifluoromethoxyacetoacetate derivatives under reflux, followed by acid-catalyzed cyclization to form the quinolin-2-one core.

- Procedure Example :

- 4-(Trifluoromethoxy)aniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in refluxing conditions for 12 hours, promoting the formation of an intermediate enamine or Schiff base.

- The reaction mixture is then treated with concentrated sulfuric acid (70%) and heated at about 95 °C for 6 hours to induce cyclization via the Knorr quinoline synthesis mechanism.

- The product is precipitated by pouring into crushed ice, filtered, washed, and purified by column chromatography.

- Typical yields reported for similar quinolin-2-one derivatives are around 70% under these conditions.

Intramolecular Cyclization of Trifluoromethyl-Substituted Enamino Ketones

Another route involves the intramolecular cyclization of trifluoromethyl-substituted enamino ketones catalyzed by sulfuric acid at elevated temperatures (around 120 °C) for extended periods (approximately 10 hours). This method efficiently produces 6-amino-4-(trifluoromethyl)quinolines, which can be further functionalized to introduce the trifluoromethoxy group at the 6-position.

Electrophilic Aromatic Substitution and Subsequent Functional Group Transformations

Starting from methoxy or aminoquinoline intermediates, the trifluoromethoxy group can be introduced via electrophilic aromatic substitution reactions or nucleophilic aromatic substitution, often facilitated by strong acids like sulfuric acid or Lewis acids. Subsequent oxidation or rearrangement steps yield the quinolin-2-one structure with the trifluoromethoxy substituent.

Reaction Conditions and Optimization

The preparation of this compound requires careful optimization of several parameters:

Purification and Characterization

- Purification : The crude product is typically purified by column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures). Recrystallization from ethanol or other solvents is also common to improve purity.

- Characterization :

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) confirms the presence of the trifluoromethoxy group and the quinolin-2-one core.

- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and formula.

- Single-crystal X-ray diffraction (SC-XRD) can be employed for definitive structural confirmation.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The Knorr quinoline synthesis is a reliable and well-established method for quinolin-2-one derivatives bearing trifluoromethoxy groups, providing moderate to good yields with straightforward purification.

- Reaction times and temperatures are critical; prolonged heating under acidic conditions ensures complete cyclization and substitution.

- The presence of the trifluoromethoxy substituent influences the electronic nature of the quinoline ring, which may affect reaction rates and yields.

- Alternative methods such as intramolecular cyclization of enamino ketones provide higher yields and can be adapted for scale-up.

- Solvent choice impacts the reaction efficiency, with polar aprotic solvents like acetonitrile favoring higher yields in related Schiff base syntheses involving trifluoromethylated quinolines, suggesting potential applicability in quinolin-2-one synthesis optimization.

化学反应分析

Types of Reactions

6-(Trifluoromethoxy)quinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

科学研究应用

Pharmaceutical Development

6-(Trifluoromethoxy)quinolin-2(1H)-one has been studied for its antimicrobial and anticancer properties. Research indicates that quinoline derivatives exhibit significant activity against various cancer cell lines and microbial strains. For instance, similar compounds have shown promising results against cancer cells, suggesting that this compound could be a candidate for further pharmacological evaluation .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. A study demonstrated that related compounds displayed potent activity against Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to standard treatments like Vancomycin . This suggests that this compound may also possess similar antibacterial efficacy.

Mechanistic Studies

Mechanistic investigations have revealed that compounds related to this compound can disrupt cellular processes such as microtubule assembly, leading to apoptosis in cancer cells. For example, derivatives were shown to induce G2/M cell cycle arrest and activate apoptosis-related proteins . Understanding these mechanisms can aid in the design of more effective therapeutic agents.

Case Studies

作用机制

The mechanism of action of 6-(Trifluoromethoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

相似化合物的比较

Comparative Analysis with Structural Analogues

Table 1: Comparison of Quinolin-2(1H)-one Derivatives

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group (-OCF₃) at C6 in the target compound is more electron-withdrawing than methoxy (-OMe), which may enhance binding to enzymes like succinate dehydrogenase (SDH) by increasing electrophilicity . In contrast, methoxy-substituted derivatives (e.g., 6-Methoxyquinolin-2(1H)-one) are less potent in antifungal assays due to reduced metabolic stability .

Positional Effects: Substituents at C6 (e.g., -OCF₃, -CF₃, -F) generally exhibit higher antifungal and antiparasitic activities than those at C3 or C4. For example, 3-Chloro-6-trifluoromethylquinolin-2(1H)-one shows submicromolar activity against Trypanosoma species, while C3-substituted analogues are less potent .

Derivatives with phenoxy-linked trifluoromethoxy groups (e.g., ) exhibit broader-spectrum antimalarial activity but may face pharmacokinetic challenges due to increased molecular weight .

Antifungal Potency: Compound 6r, a pyrrolo-quinolinone derivative with a trifluoromethyl group, demonstrates superior SDH inhibition (IC₅₀: 0.232 µg/mL) compared to commercial fungicides like pyraziflumid . This suggests that the target compound’s trifluoromethoxy group could similarly enhance SDH binding affinity.

Structure-Activity Relationship (SAR) Insights

- C6 Substitution: Optimal for antifungal and antiparasitic activity due to proximity to the quinolinone core’s binding pocket in SDH and Plasmodium targets .

- Trifluoromethoxy vs.

- Hybrid Derivatives: Incorporating trifluoromethoxy into hybrid scaffolds (e.g., pyrrolo-quinolinones) has shown synergistic effects, as seen in anticoagulant and antifungal agents .

生物活性

Overview

6-(Trifluoromethoxy)quinolin-2(1H)-one is a heterocyclic compound that has garnered attention due to its unique trifluoromethoxy group, which significantly influences its biological activity. This compound is part of a broader class of quinoline derivatives that have been explored for various therapeutic applications, particularly in oncology and infectious diseases. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. The trifluoromethoxy moiety is thought to modulate the compound's binding affinity to these targets, influencing pathways related to cell proliferation, apoptosis, and antimicrobial activity.

Anticancer Activity

Case Studies and Research Findings:

- Antiproliferative Effects : In a study evaluating various quinolin-2(1H)-one derivatives, including 6-(trifluoromethoxy) variants, significant antiproliferative activity was observed against several cancer cell lines. Notably, assays such as the MTT assay demonstrated that these compounds could inhibit cell growth effectively, with some derivatives showing IC50 values in the low micromolar range against the NCI-60 cancer cell line panel .

- Mechanisms of Induction of Apoptosis : Research has indicated that compounds similar to this compound can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Western blot analysis revealed increased levels of active caspase-3 and -9 in treated cells, suggesting that these compounds may trigger intrinsic apoptotic pathways .

- Targeting Microtubules : Some studies have highlighted the ability of quinoline derivatives to inhibit microtubule polymerization, leading to mitotic arrest. This mechanism is particularly relevant as it provides a pathway for developing new anticancer agents that can overcome resistance mechanisms associated with traditional chemotherapeutics .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. The compound has shown promising results against various bacterial strains, indicating its potential as a lead compound in the development of new antibiotics.

- Inhibition Studies : In vitro studies demonstrated that certain quinoline derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with DNA replication processes .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives have identified key structural features that enhance antimicrobial activity, including the presence of electron-withdrawing groups like trifluoromethoxy. These modifications can improve solubility and bioavailability, crucial for therapeutic efficacy .

Data Tables

| Biological Activity | Cell Line/Organism | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Antiproliferative | NCI-60 Cancer Cell Lines | Low µM range | Apoptosis induction via caspases |

| Antimicrobial | Various Bacterial Strains | Varies | Disruption of cell membrane integrity |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 6-(trifluoromethoxy)quinolin-2(1H)-one derivatives, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, including alkylation, amidation, or nucleophilic substitution. For example, fluoro-substituted derivatives are synthesized via base-free aqueous pathways or nucleophilic displacement using K2CO3 in acetonitrile (ACN/H2O). Intermediates are characterized using IR spectroscopy (for functional groups), <sup>1</sup>H/<sup>13</sup>C NMR (structural confirmation), and HRMS (molecular mass validation) .

Q. How are antimicrobial activities of quinolin-2(1H)-one derivatives evaluated, and what are typical MIC values?

- Methodology : Antimicrobial screening employs the twofold serial dilution technique against Gram-negative (e.g., P. aeruginosa) and Gram-positive bacteria. MIC values are determined by comparing growth inhibition to standards like streptomycin. For instance, fluoro-substituted derivatives exhibit MICs ranging from 16–32 μg/mL against B. proteus and P. aeruginosa .

Q. What spectroscopic techniques are critical for confirming the tautomeric forms of quinolin-2(1H)-one derivatives?

- Methodology : <sup>1</sup>H NMR and UV-Vis spectroscopy are used to study keto-enol tautomerism. Substituents like trifluoromethoxy groups influence tautomeric stability, which is critical for biological activity. For example, 3-hydroxyquinolin-2(1H)-one derivatives show distinct NMR shifts for enolic protons (~δ 12–14 ppm) .

Advanced Research Questions

Q. How does substituent position (C6 vs. C8) influence alkylation regioselectivity in quinolin-2(1H)-one derivatives?

- Methodology : Steric effects dominate regioselectivity. C6/C7-substituted derivatives undergo N1-alkylation as the major pathway (N/O ratio = 2.7–7.1), while C8-substituted analogs favor O2-alkylation exclusively. Bulky alkylating agents (e.g., 2-bromoacetophenone) reduce N1-selectivity due to steric hindrance. Computational modeling (DFT) can predict steric/electronic contributions .

Q. What computational strategies are used to design greener synthetic routes for quinolin-2(1H)-one derivatives?

- Methodology : Density Functional Theory (DFT) optimizes reaction pathways by calculating activation energies and intermediates. For example, base-free aqueous synthesis mechanisms are modeled using Gaussian 16 to eliminate hazardous reagents (e.g., Skraup method’s concentrated H2SO4). Solvent effects and transition states are analyzed to minimize experimental trial-and-error .

Q. How do structural modifications (e.g., trifluoromethoxy vs. methyl groups) affect the anticancer activity of quinolin-2(1H)-one derivatives?

- Methodology : MTT assays compare cytotoxicity against cancer cell lines. Trifluoromethoxy groups enhance electron-withdrawing effects, improving DNA intercalation. For example, 3-trifluoromethylquinoxalin-2(1H)-ones show IC50 values <10 μM in HeLa cells, outperforming methyl analogs. SAR studies correlate logP values with membrane permeability .

Q. What experimental approaches resolve contradictions in reported MIC values for quinolin-2(1H)-one analogs?

- Methodology : Variables include bacterial strain variability, culture conditions, and compound purity. Standardized protocols (e.g., CLSI guidelines) and dose-response curves are recommended. For example, discrepancies in MICs for 6-fluoro derivatives may arise from differences in inoculum size (10<sup>5</sup> vs. 10<sup>6</sup> CFU/mL) .

Q. How are chiral quinolin-2(1H)-one derivatives synthesized and resolved for enantioselective studies?

- Methodology : Chiral SFC chromatography separates enantiomers using columns like Chiralpak AD-H. Asymmetric reduction of ketones (e.g., using LiAlH4 or enzymatic catalysts) generates chiral centers. For example, 1-(2-(dimethylamino)ethyl)-8-fluoro derivatives achieve >99% ee via SFC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。